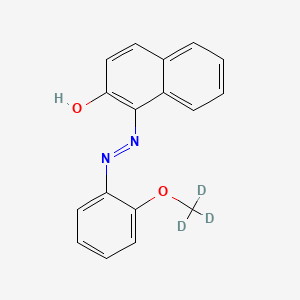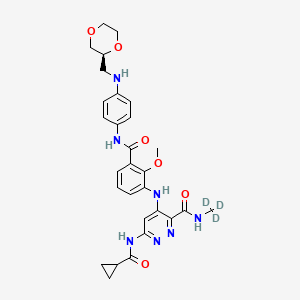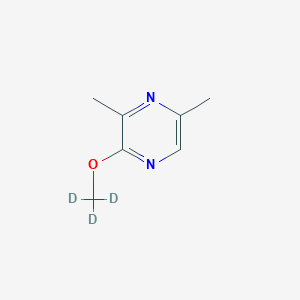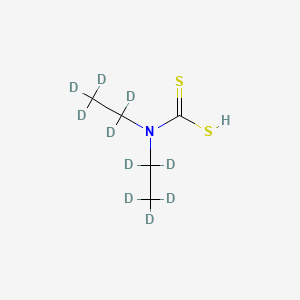
Pramipexole-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pramipexole-d5 is a deuterated form of pramipexole, a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterium substitution in this compound enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pramipexole-d5 involves the incorporation of deuterium atoms into the pramipexole molecule. One common method is the hydrogen-deuterium exchange reaction, where pramipexole is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuterium incorporation. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Pramipexole-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound back to its non-deuterated form.
Substitution: Halogenation and other substitution reactions can modify the benzothiazole ring of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives of this compound.
Reduction: Non-deuterated pramipexole.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Pramipexole-d5 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate metabolic pathways and drug interactions.
Biology: Employed in studies to understand the biological effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the stability and bioavailability of pramipexole.
Industry: Applied in the development of deuterated drugs with improved therapeutic profiles and reduced side effects.
Mechanism of Action
Pramipexole-d5 exerts its effects by stimulating dopamine receptors in the brain, particularly the D2 and D3 receptor subtypes. This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The deuterium substitution in this compound does not significantly alter its mechanism of action but improves its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for acute treatment of motor fluctuations in Parkinson’s disease.
Uniqueness of Pramipexole-d5
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool in pharmacokinetic studies. Compared to other dopamine agonists, this compound offers improved bioavailability and reduced metabolic degradation, making it a preferred choice for long-term treatment and research applications.
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
216.36 g/mol |
IUPAC Name |
(6S)-6-N-(2,2,3,3,3-pentadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3,2D2 |
InChI Key |
FASDKYOPVNHBLU-MCRFZBIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN[C@H]1CCC2=C(C1)SC(=N2)N |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)





![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)


![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)


